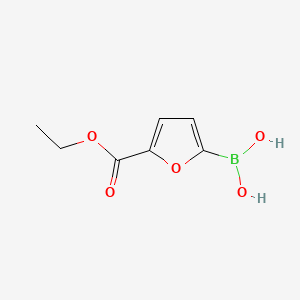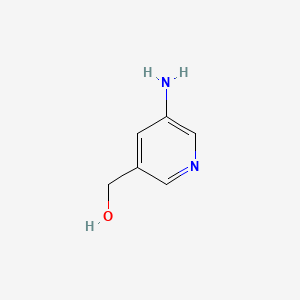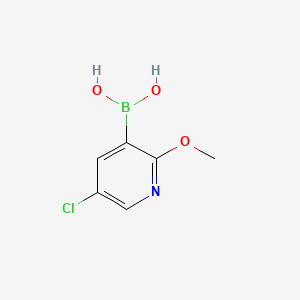
5,5,6,6-Tetradeuteriohexadecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,5,6,6-Tetradeuteriohexadecanoic acid, also known as 5,5,6,6-tetradeutero-9-octadecenoic acid (5,5,6,6-TDOA), is a long-chain fatty acid that has been studied in recent years for its potential applications in the field of scientific research. It is a naturally occurring fatty acid found in a variety of plant and animal sources, and it has been used in laboratory experiments to study its biochemical and physiological effects. The unique structure of 5,5,6,6-TDOA makes it an attractive choice for research applications, as it can be used to study the effects of deuterium on biological systems.
Wissenschaftliche Forschungsanwendungen
5,5,6,6-TDOA has been studied for its potential applications in the field of scientific research. It has been used to study the effects of deuterium on biological systems, such as proteins, enzymes, hormones, and cells. It has also been used to study the effects of deuterium on the metabolism of lipids and carbohydrates. 5,5,6,6-TDOA has also been studied for its potential applications in drug discovery and development, as it can be used to study the effects of deuterium on the pharmacokinetics and pharmacodynamics of drugs.
Wirkmechanismus
The exact mechanism of action of 5,5,6,6-TDOA is not yet fully understood. However, it is believed that the deuterium atoms in 5,5,6,6-TDOA interact with the hydrogen atoms in biological systems, resulting in changes in the properties and functions of proteins, enzymes, hormones, and cells. It is also believed that the deuterium atoms in 5,5,6,6-TDOA can alter the metabolism of lipids and carbohydrates, resulting in changes in the energy production and storage of cells.
Biochemical and Physiological Effects
5,5,6,6-TDOA has been studied for its potential effects on biochemical and physiological processes. In laboratory experiments, it has been shown to modulate the activity of enzymes, hormones, and other proteins, as well as alter the metabolism of lipids and carbohydrates. It has also been shown to affect the expression of genes and the activity of certain signaling pathways. Additionally, 5,5,6,6-TDOA has been shown to affect cell proliferation, differentiation, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5,5,6,6-TDOA in laboratory experiments offers several advantages. It is a naturally occurring fatty acid, so it is readily available and relatively inexpensive to obtain. Additionally, its unique structure makes it an attractive choice for research applications, as it can be used to study the effects of deuterium on biological systems. However, there are also some limitations to using 5,5,6,6-TDOA in laboratory experiments. For example, it is difficult to accurately measure the concentration of 5,5,6,6-TDOA in biological samples, and the effects of 5,5,6,6-TDOA on biochemical and physiological processes may vary depending on the concentration used.
Zukünftige Richtungen
There are several potential future directions for the study of 5,5,6,6-TDOA. For example, further research could be conducted to investigate the effects of 5,5,6,6-TDOA on the metabolism of lipids and carbohydrates, as well as its effects on gene expression and signaling pathways. Additionally, further research could be conducted to investigate the potential applications of 5,5,6,6-TDOA in drug discovery and development. Finally, further research could be conducted to develop methods
Synthesemethoden
5,5,6,6-TDOA can be synthesized using a variety of methods, including chemical synthesis, biocatalysis, and enzymatic synthesis. Chemical synthesis involves the reaction of a suitable starting material with a deuterated reagent, such as deuterated acetic acid, to produce 5,5,6,6-TDOA. Biocatalytic synthesis involves the use of enzymes to catalyze the reaction of a suitable starting material with a deuterated reagent to produce 5,5,6,6-TDOA. Enzymatic synthesis involves the use of enzymes to catalyze the reaction of a suitable starting material with a deuterated reagent to produce 5,5,6,6-TDOA.
Eigenschaften
IUPAC Name |
5,5,6,6-tetradeuteriohexadecanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h2-15H2,1H3,(H,17,18)/i11D2,12D2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPCSVZSSVZVIGE-AREBVXNXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(CCCCCCCCCC)C([2H])([2H])CCCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.45 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












